molecular formula C9H5FNNaO B7883491 sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate

sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate

Cat. No.: B7883491
M. Wt: 185.13 g/mol
InChI Key: DWNPJJBLHMPFKW-WVLIHFOGSA-M
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Description

Sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate: is an organic compound that features a cyano group and a fluorophenyl group attached to an ethenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate typically involves the reaction of 4-fluorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by deprotonation to yield the sodium salt of the ethenolate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the fluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Products may include carboxylic acids or other oxidized derivatives.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used and may include substituted cyano or fluorophenyl derivatives.

Scientific Research Applications

Chemistry: Sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: In the materials science field, the compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • Sodium (Z)-2-cyano-2-(4-chlorophenyl)ethenolate
  • Sodium (Z)-2-cyano-2-(4-bromophenyl)ethenolate
  • Sodium (Z)-2-cyano-2-(4-methylphenyl)ethenolate

Uniqueness: Sodium (Z)-2-cyano-2-(4-fluorophenyl)ethenolate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in various applications.

Properties

IUPAC Name

sodium;(Z)-2-cyano-2-(4-fluorophenyl)ethenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO.Na/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,6,12H;/q;+1/p-1/b8-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNPJJBLHMPFKW-WVLIHFOGSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=C[O-])C#N)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=C/[O-])/C#N)F.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FNNaO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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